molecular formula C9H18Cl2 B1294622 1,9-Dichlorononane CAS No. 821-99-8

1,9-Dichlorononane

Cat. No.: B1294622
CAS No.: 821-99-8
M. Wt: 197.14 g/mol
InChI Key: JMGRNJZUQCEJDB-UHFFFAOYSA-N
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Description

1,9-Dichlorononane: is an organic compound with the molecular formula C9H18Cl2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound consists of a nine-carbon chain with chlorine atoms attached to the first and ninth carbon atoms. This structure makes it a versatile compound in various chemical reactions and industrial applications.

Properties

IUPAC Name

1,9-dichlorononane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGRNJZUQCEJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCl)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870778
Record name Nonane, 1,9-dichloro-
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Molecular Weight

197.14 g/mol
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CAS No.

821-99-8
Record name 1,9-Dichlorononane
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-DICHLORONONANE
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Record name Nonane, 1,9-dichloro-
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Record name Nonane, 1,9-dichloro-
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Record name 1,9-dichlorononane
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Preparation Methods

Chlorination of Nonane

  • Method Overview : The chlorination process typically employs chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions on the nonane molecule.

  • Reaction Conditions :

    • Temperature : The reaction can occur at room temperature or slightly elevated temperatures.
    • Solvent : Nonane is often used as a solvent, although other inert solvents may also be suitable.
    • Catalyst : Radical initiators such as azobisisobutyronitrile (AIBN) can enhance reaction efficiency.
  • Reaction Equation :

    $$
    \text{C}9\text{H}{20} + \text{Cl}2 \xrightarrow{\text{UV light}} \text{C}9\text{H}{18}\text{Cl}2 + \text{HCl}
    $$

Industrial Production

In industrial settings, the production of 1,9-dichlorononane follows similar synthetic routes but is scaled up for efficiency:

  • Continuous Flow Reactors : These are utilized to ensure efficient mixing and control over reaction conditions.

  • Separation Techniques : Advanced methods such as distillation and crystallization are employed for purifying the final product.

Research has shown that this compound can undergo various chemical reactions, enhancing its utility in organic synthesis:

  • Substitution Reactions : Chlorine atoms in this compound can be replaced with other functional groups like hydroxyl or amino groups.

  • Reduction Reactions : The compound can be reduced to nonane using reducing agents such as lithium aluminum hydride.

  • Oxidation Reactions : Oxidation can convert it to corresponding carboxylic acids or aldehydes using agents like potassium permanganate.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Substitution Sodium hydroxide (NaOH) Polar solvents
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous ether
Oxidation Potassium permanganate (KMnO4) Aqueous or alkaline medium

Chemical Reactions Analysis

Substitution Reactions

1,9-Dichlorononane undergoes nucleophilic substitution reactions, where chloride ions are replaced by nucleophiles. These reactions are critical in synthesizing bifunctional intermediates.

Example Reaction with Dithiane Derivatives
In the presence of n-butyllithium and 1,3-dithiane , this compound reacts to form 2-(1-chlorononyl)-1,3-dithiane. Further treatment with alkyl halides (e.g., 1-bromo-4-chlorobutane) yields complex dithiane adducts, which are precursors to ketones and alcohols .

Reagents Conditions Products
1,3-Dithiane, n-BuLiTHF, -30°C → 0°C2-(1-Chlorononyl)-1,3-dithiane
1-Bromo-4-chlorobutaneDMF, Cs₂CO₃, RTBis-dithiane adducts

Mechanistic Insight :
The reaction proceeds via deprotonation of dithiane by n-BuLi, generating a lithiated intermediate. This attacks the terminal chloride of this compound, followed by subsequent alkylation .

Reduction Reactions

Reductive dehalogenation converts this compound to nonane (C₉H₂₀), primarily through microbial action or chemical reductants.

Microbial Reduction
Pseudomonas sp. strain 273 degrades this compound aerobically, releasing stoichiometric chloride ions. Key findings :

  • Rate : 25.2 µmol Cl⁻·h⁻¹·mg⁻¹ (cells grown on 1,10-dichlorodecane).
  • Enzyme Induction : Dehalogenase activity is induced by both this compound and n-decane.
  • Anaerobic Conditions : No activity observed, highlighting oxygen dependence.

Chemical Reduction
Lithium aluminum hydride (LiAlH₄) reduces terminal C-Cl bonds to C-H bonds, yielding nonane .

Microbial Dehalogenation

This compound serves as a carbon source for specialized bacteria, with degradation efficiency influenced by substrate chain length and halogen position .

Comparative Dehalogenation Efficiency

Substrate Microorganism Cl⁻ Release Rate (µmol·h⁻¹·mg⁻¹) Conditions
This compoundPseudomonas sp. 27325.2Aerobic
1,8-DichlorooctaneP. oleovorans GPo112.1Aerobic
1,10-DichlorodecanePseudomonas sp. 27328.5Aerobic

Key Observations :

  • Terminal chlorines are preferentially cleaved over internal positions.
  • Cells grown on n-alkanes (e.g., decane) exhibit cross-induction of dehalogenase activity.

Comparative Reactivity with Analogues

The position and number of halogens significantly impact reactivity:

Compound Reactivity with Pseudomonas sp. Primary Product
This compoundHighNonane
1,6-DichlorohexaneInhibited above 2 mMHexane
1-ChlorodecaneModerateDecane

Structural Influence :

  • Longer chains (C₉–C₁₂) enhance solubility and enzyme binding.
  • Dichloroalkanes with even carbon numbers are degraded faster than odd-numbered analogues .

Industrial and Environmental Implications

  • Synthetic Utility : Intermediate in pharmaceuticals (e.g., antipsychotics) and polymer crosslinkers .
  • Bioremediation : Microbial pathways offer eco-friendly degradation of chlorinated pollutants .

Scientific Research Applications

Environmental Microbiology and Biodegradation

One of the primary applications of 1,9-dichlorononane lies in its role as a substrate for microbial degradation. Research has shown that specific bacterial strains can utilize this compound as a carbon source, leading to the release of chloride ions through dehalogenation processes.

Microbial Dehalogenation Studies

Biocatalysis and Synthetic Chemistry

This compound is also explored for its potential as a substrate in biocatalytic processes. Enzymes like dehalogenases can catalyze the hydrolytic dehalogenation of chlorinated compounds, making them useful for synthesizing chiral compounds and other valuable chemicals.

Enzyme Applications

  • Dehalogenase Enzymes : Enzymes derived from bacterial strains that can degrade this compound are being investigated for their industrial applications. These enzymes have shown promise in catalyzing reactions that convert chlorinated hydrocarbons into less toxic or more useful products .
  • Kinetic Studies : Kinetic analyses of these enzymes reveal insights into their mechanisms and efficiencies. For instance, studies have indicated that certain dehalogenases exhibit high specificity and activity towards this compound, making them suitable candidates for biotechnological applications .

Toxicological Research

The toxicity profile of this compound has been assessed through quantitative structure-activity relationship (QSAR) models. These models help predict the cytotoxicity of chlorinated alkanes based on their chemical structure.

Toxicity Assessments

  • QSAR Models : Recent studies have developed QSAR models to analyze the cytotoxic effects of various chlorinated alkanes, including this compound. These models consider factors such as the number of carbon atoms and chlorine atoms to predict biological activity . The findings indicate that this compound has a moderate toxicity level compared to other chlorinated compounds.

Case Studies and Research Findings

StudyFocusKey Findings
Omori & Alexander (1998)Microbial degradationIdentified Pseudomonas sp. strain 273's ability to dechlorinate this compound aerobically .
Bacterial Dehalogenation (1978)Dehalogenase activityHighlighted the release of chloride from various haloalkanes including this compound .
QSAR Analysis (2020)Toxicity predictionDeveloped predictive models indicating moderate toxicity for this compound .

Mechanism of Action

The mechanism of action of 1,9-Dichlorononane involves its ability to undergo various chemical transformations. The chlorine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

    1,8-Dichlorooctane: Similar structure but with an eight-carbon chain.

    1,10-Dichlorodecane: Similar structure but with a ten-carbon chain.

    1,9-Dibromononane: Similar structure but with bromine atoms instead of chlorine.

Uniqueness: 1,9-Dichlorononane is unique due to its specific chain length and the position of chlorine atoms, which confer distinct reactivity and properties. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.

Biological Activity

1,9-Dichlorononane (C9H18Cl2) is a chlorinated hydrocarbon that has garnered attention for its potential biological activities, particularly in the context of biodegradation and microbial interactions. This article explores the biological activity of this compound, focusing on its degradation by microorganisms, potential toxicological effects, and implications for environmental health.

This compound is characterized by its two chlorine atoms attached to a nonane backbone. Its structure can be represented as follows:

C9H18Cl2\text{C}_9\text{H}_{18}\text{Cl}_2

This compound is known to cause skin and eye irritation and has been classified with hazard statements indicating its corrosive nature .

Microbial Degradation

Microbial Isolation Studies

Research has demonstrated that certain bacteria can utilize this compound as a carbon source. In a study by Omori and Alexander, out of over 500 soil enrichments, only three contained organisms capable of degrading this compound. Notably, one isolate was identified as a strain of Pseudomonas, which showed aerobic growth on C7 to C12 chloroalkanes .

Dehalogenation Mechanism

The degradation process involves the dehalogenation of the compound. The Pseudomonas species exhibited the ability to release stoichiometric amounts of chloride ions when grown in the presence of this compound. The study indicated that aerobic conditions were critical for this process, as no dehalogenation occurred under anaerobic conditions .

The dehalogenation rates were significantly influenced by the growth substrate; cells grown on decane demonstrated higher dechlorination efficiency compared to those grown solely on this compound. The enzyme systems responsible for this activity were induced by both substrates .

Case Studies

Case Study: Biodegradation in Contaminated Sites

In a field study monitoring various soil samples from contaminated sites, researchers observed the microbial community's ability to degrade chlorinated hydrocarbons, including this compound. The results highlighted the role of indigenous Pseudomonas species in bioremediation efforts, emphasizing their potential in restoring contaminated environments.

Parameter Value
Chloride Release Rate 25.2 μmol Cl/h/mg protein (1,10-DCD)
Oxygen Consumption Rate 12.9 μmol O2/h/mg protein (decane)
Growth Substrate Decane vs. 1,10-DCD

This table summarizes key findings regarding the biological activity associated with different substrates.

Q & A

Basic: What experimental methods are recommended for synthesizing 1,9-Dichlorononane in laboratory settings?

Methodological Answer:
this compound can be synthesized via radical deboronative chlorination using alkylboronic esters as precursors. For example, General Procedure 5 (GP5) involves reacting a boronic ester (e.g., 1i) with carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) in anhydrous conditions. The product is purified via flash column chromatography (FCC) using nonpolar solvents (e.g., n-pentane) to isolate the dichlorinated compound. NMR characterization (¹H and ¹³C) is critical to confirm structure, with key spectral peaks at δ 1.26–1.30 ppm (methylene protons) and 73.7 ppm (chlorinated carbons) .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Combine chromatographic and spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and detect volatile impurities.
  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm chlorine substitution patterns and alkyl chain conformation. For this compound, expect distinct triplet signals for terminal chlorinated carbons (δ ~5.74 ppm in ¹H NMR) and methylene/methyl group patterns .
  • Elemental Analysis: Verify Cl content matches theoretical values (±0.3% deviation).

Advanced: How can Quantitative Structure-Activity Relationship (QSAR) models predict the cytotoxicity of this compound?

Methodological Answer:
QSAR models for chlorinated alkanes like this compound require:

Descriptor Selection: Use physicochemical properties (logP, molecular weight, halogen count) and electronic parameters (e.g., dipole moment).

Data Collection: Include cytotoxicity data from in vitro assays (e.g., IC₅₀ values from cell lines).

Statistical Validation: Apply multiple linear regression (MLR) or machine learning (e.g., random forests) with cross-validation (k-fold) to assess predictive accuracy. For example, a study on chlorinated alkanes (A1–A16) achieved R² > 0.8 by correlating chlorine position with cytotoxicity .

Advanced: How should researchers resolve contradictions in toxicological data for this compound?

Methodological Answer:
Address discrepancies using systematic review principles :

Bias Reduction: Aggregate data from diverse sources (e.g., in vitro, animal models, epidemiological studies) and apply inclusion/exclusion criteria (Table C-1 in ).

Statistical Reconciliation: Use ANOVA to test for confounding variables (e.g., soil texture in ecotoxicology studies: F₁,₉ = 9.97, p = 0.012) .

Mechanistic Analysis: Compare results with structurally analogous compounds (e.g., 1,8-dichlorooctane) to identify chlorine position-dependent effects .

Advanced: What experimental designs are optimal for studying this compound’s ecotoxicological impacts?

Methodological Answer:
Adopt a multifactorial design :

  • Variables: Test soil type (clay vs. sandy loam), depth (surface vs. subsurface), and organism type (e.g., nematodes, mesostigmatans).
  • Data Collection: Use randomized block designs to control spatial variability. For example, a study on nematode populations showed significant depth effects (F₁,₉ = 20.9, p = 0.001) and interactions between soil texture and depth .
  • Statistical Tools: Apply generalized linear models (GLMs) with log-transformed data to handle non-normal distributions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of volatile chlorinated compounds.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal: Neutralize halogenated waste with sodium bicarbonate before disposal in designated containers.
  • Emergency Protocols: Maintain eyewash stations and spill kits with activated carbon for accidental exposure .

Advanced: How can researchers design a study to investigate this compound’s role in radical chain reactions?

Methodological Answer:

Reaction Setup: Use radical initiators (e.g., AIBN) and deuterated solvents to track hydrogen abstraction pathways.

Kinetic Analysis: Monitor reaction progress via GC-MS at timed intervals to calculate rate constants.

Isotopic Labeling: Introduce ³⁶Cl isotopes to trace chlorine migration during deboronation .

Computational Modeling: Validate mechanisms using density functional theory (DFT) to simulate transition states.

Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Probit Analysis: Model mortality or inhibition rates across concentrations (e.g., LC₅₀/EC₅₀ calculations).
  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests: Compare treatment groups (e.g., F₁,₉ = 27.43, p < 0.001 for SOA effects in neurophysiological studies) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dichlorononane
Reactant of Route 2
Reactant of Route 2
1,9-Dichlorononane

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